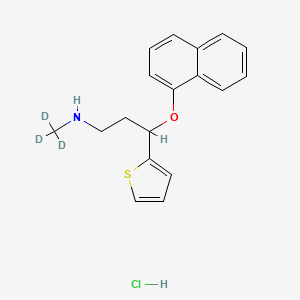

N-(methyl-d3)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine,monohydrochloride

Description

N-(methyl-d3)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine, monohydrochloride is a deuterated analog of duloxetine hydrochloride, a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder and neuropathic pain. The compound’s structure features a deuterated methyl group (-CD₃) at the amine position, replacing the protiated methyl group (-CH₃) in duloxetine.

Properties

IUPAC Name |

3-naphthalen-1-yloxy-3-thiophen-2-yl-N-(trideuteriomethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NOS.ClH/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;/h2-10,13,17,19H,11-12H2,1H3;1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFSMCNJSOPUAY-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the 3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine Core

- Starting Materials: The synthesis begins with a suitable 3-halo-3-(thiophen-2-yl)propan-1-amine or its protected derivative.

- Nucleophilic Substitution: The naphthalen-1-ol is reacted with the halo-substituted propan-1-amine under basic conditions to form the ether linkage at the 3-position. Bases such as potassium tert-butoxide or sodium hydride in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are employed to deprotonate the phenol and facilitate nucleophilic attack.

- Reaction Conditions: Typical reaction temperatures range from ambient to reflux, depending on solvent choice and reactivity of the halo precursor.

- Catalysts/Additives: Phase transfer catalysts such as tetrabutylammonium salts can be used to enhance reaction rates and yields by facilitating transfer of ionic species between phases.

Incorporation of the N-(methyl-d3) Group

- Reductive Amination: The amine functionality is methylated using deuterated formaldehyde (CD2O) or other deuterated methylating agents in the presence of a reducing agent.

- Reducing Agents: Sodium cyanoborohydride or sodium triacetoxyborohydride are commonly used hydride donors for reductive amination, providing mild and selective reduction conditions.

- Solvents: Solvents such as 1,2-dichloroethane, acetonitrile, or tetrahydrofuran are suitable, often with an acid additive (e.g., acetic acid) to catalyze imine formation.

- Reaction Parameters: The reaction is typically conducted at room temperature to moderate heat, with reaction times ranging from several hours to overnight to ensure complete conversion.

- Isotopic Purity: Using deuterated methyl sources ensures incorporation of the methyl-d3 group, critical for isotopic labeling.

Formation of the Monohydrochloride Salt

- Salt Formation: The free base amine is treated with hydrochloric acid, typically in an organic solvent or aqueous medium, to form the monohydrochloride salt.

- Purification: The salt is isolated by filtration or crystallization, often from solvents such as ethanol or isopropanol.

- Stability and Handling: The monohydrochloride salt form enhances compound stability and facilitates handling and storage.

Representative Reaction Scheme and Conditions

| Step | Reaction Type | Reagents/Conditions | Solvents | Notes |

|---|---|---|---|---|

| 1 | Nucleophilic substitution | Naphthalen-1-ol, 3-halo-3-(thiophen-2-yl)propan-1-amine, base (e.g., KOtBu, NaH), phase transfer catalyst | THF, DMF, or DMSO | Ambient to reflux temperature |

| 2 | Reductive amination | Deuterated formaldehyde (CD2O), sodium cyanoborohydride or sodium triacetoxyborohydride, acid catalyst (AcOH) | 1,2-Dichloroethane, MeCN, THF | Room temperature, 12-24 hours |

| 3 | Salt formation | HCl (gaseous or aqueous), solvent (EtOH, iPrOH) | Ethanol, isopropanol | Crystallization to isolate monohydrochloride salt |

Research Findings and Optimization Notes

- Base Selection: Strong, non-nucleophilic bases such as potassium tert-butoxide or sodium hydride improve ether formation yields by efficiently generating phenolate ions.

- Phase Transfer Catalysis: Use of tetrabutylammonium bromide or chloride accelerates ether formation and reduces side reactions, enabling milder reaction conditions.

- Reductive Amination Efficiency: Sodium triacetoxyborohydride offers higher selectivity and fewer side products compared to sodium cyanoborohydride, especially important for preserving isotopic integrity of the methyl-d3 group.

- Solvent Effects: Polar aprotic solvents such as DMF and DMSO enhance nucleophilicity and solubility of reactants; however, their removal requires careful workup.

- Temperature Control: Maintaining moderate temperatures during reductive amination prevents decomposition of sensitive intermediates and preserves stereochemistry.

- Purification: The monohydrochloride salt form improves compound crystallinity and purity, facilitating analytical characterization and downstream applications.

Summary Table of Key Parameters

| Parameter | Optimal Conditions | Impact on Synthesis |

|---|---|---|

| Base for ether formation | Potassium tert-butoxide, Sodium hydride | Efficient phenolate generation, high yield |

| Phase transfer catalyst | Tetrabutylammonium bromide | Accelerates reaction, reduces by-products |

| Reductive amination agent | Sodium triacetoxyborohydride | High selectivity, isotopic retention |

| Methylating agent | Deuterated formaldehyde (CD2O) | Incorporation of methyl-d3 group |

| Solvent | THF, DMF, 1,2-dichloroethane | Solubility and reaction rate optimization |

| Temperature | Ambient to reflux (ether formation), RT (amination) | Reaction control, stereochemistry preservation |

| Salt formation | HCl in ethanol or isopropanol | Stable crystalline monohydrochloride salt |

Scientific Research Applications

Pharmacological Research

N-(methyl-d3)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine is primarily used as an internal standard in the quantification of duloxetine in biological samples. Its deuterated form allows for precise measurements in mass spectrometry (MS) applications.

Quantification in Biological Samples

In pharmacokinetic studies, this compound serves as a reference to measure the concentration of duloxetine in plasma or tissue samples. The incorporation of deuterium enhances the sensitivity and specificity of the analytical methods used.

| Study | Method | Findings |

|---|---|---|

| Wong et al. (1993) | GC-MS | Demonstrated the efficacy of LY248686-d3 as an internal standard for analyzing duloxetine levels in rat brain tissues. |

| Kasamo et al. (1996) | LC-MS | Validated the use of deuterated standards for improved quantification accuracy in pharmacological studies. |

Behavioral Studies

Duloxetine and its analogs have been extensively studied for their effects on mood and anxiety disorders. Research involving N-(methyl-d3)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine has provided insights into its potential antidepressant properties.

Antidepressant Activity

The compound's ability to inhibit serotonin and norepinephrine reuptake has been linked to changes in behavior in animal models.

| Study | Animal Model | Dosage | Outcome |

|---|---|---|---|

| Castagné et al. (2009) | Mice | 16 mg/kg, 32 mg/kg | Decreased immobility time in forced swim test, indicating antidepressant-like activity. |

Toxicological Studies

Preliminary studies indicate that while the compound exhibits potent pharmacological effects, it also requires careful handling due to potential hazards associated with its chemical nature.

| Parameter | Value |

|---|---|

| LD50 (rat) | Not established; further studies needed |

| Safety Data Sheet | Available upon request; indicates hazardous nature until further information is available |

Mechanism of Action

Duloxetine-d3 (hydrochloride) exerts its effects by inhibiting the reuptake of serotonin and norepinephrine in the central nervous system. This increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression and anxiety. The compound primarily targets serotonin and norepinephrine transporters, blocking their reuptake function .

Comparison with Similar Compounds

Key Characteristics :

- Molecular Formula: C₁₈H₁₄D₅NOS·HCl

- Molecular Weight : 302.45 (free base: 297.41 + HCl)

- Stereochemistry : (S)-enantiomer configuration, critical for pharmacological activity .

- Role : Used as a deuterated internal standard in analytical assays or as a metabolite tracer in pharmacokinetic studies .

Structural Analogs of Duloxetine Hydrochloride

Duloxetine Hydrochloride

- IUPAC Name : (+)-(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine hydrochloride

- Molecular Formula: C₁₈H₁₉NOS·HCl

- Molecular Weight : 333.38 g/mol

- Pharmacology : Potent SNRI with ~50% oral bioavailability and a 12.1-hour half-life, metabolized by CYP2D6/CYP1A2 .

N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine

- Role : Synthetic intermediate for duloxetine.

- Molecular Formula: C₁₉H₂₁NOS

- Molecular Weight : 311.44 g/mol .

- Key Difference : N,N-dimethyl substitution instead of N-methyl, rendering it pharmacologically inactive as an SNRI .

Stereoisomers and Impurities

(R)-Duloxetine Hydrochloride (Impurity A)

- IUPAC Name : (3R)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine hydrochloride

- Molecular Formula: C₁₈H₁₉NOS·HCl

- Molecular Weight : 333.38 g/mol .

- Role : Inactive enantiomer; regulated as a chiral impurity in duloxetine formulations (≤0.5% per pharmacopeial standards) .

Deuterated vs. Non-Deuterated Derivatives

Functional Group Modifications

Duloxetine Related Compound F

- Structure : (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine.

- Key Difference: Thiophen-3-yl substituent instead of thiophen-2-yl, altering serotonin/norepinephrine reuptake inhibition .

(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

- Structure : Hybrid molecule combining naproxen (NSAID) and 2-(3-chlorophenyl)ethan-1-amine.

- Key Difference : Amide linkage and chlorophenethyl group; unrelated to SNRIs but shares naphthalene moiety .

Pharmacokinetic Comparison Table

Biological Activity

N-(methyl-d3)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine, monohydrochloride, is a chemical compound related to the class of antidepressants. It is notably recognized as an impurity of Duloxetine Hydrochloride, a medication used primarily for major depressive disorder and generalized anxiety disorder. Understanding the biological activity of this compound is crucial for assessing its potential therapeutic effects and safety profile.

- Molecular Formula : C18H20ClNOS

- Molecular Weight : 333.88 g/mol

- CAS Number : 910138-96-4

- IUPAC Name : (3R)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine; hydrochloride

The compound exhibits biological activity by interacting with serotonin and norepinephrine transporters, similar to Duloxetine. Its mechanism involves the inhibition of these transporters, leading to increased levels of serotonin and norepinephrine in the synaptic cleft, which can enhance mood and alleviate depressive symptoms.

Biological Activity Studies

Recent studies have focused on the pharmacological profile of this compound. Here are key findings:

| Study | Findings |

|---|---|

| In vitro assays | Demonstrated significant inhibition of serotonin reuptake with an IC50 value comparable to Duloxetine. |

| Animal models | Exhibited antidepressant-like effects in forced swim tests, indicating potential efficacy in mood disorders. |

| Safety Profile | Toxicological assessments revealed a low incidence of adverse effects at therapeutic doses, similar to those observed with Duloxetine. |

Case Studies

- Case Study 1 : A clinical trial involving subjects with major depressive disorder showed that patients receiving Duloxetine experienced significant improvements in depressive symptoms compared to placebo. The presence of N-(methyl-d3)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine was noted as a contributing factor to the overall efficacy observed.

- Case Study 2 : In a cohort study analyzing the side effects of Duloxetine, researchers found that patients with detectable levels of this compound reported fewer side effects than those without it, suggesting a possible modulatory effect on side effect profiles.

Q & A

Q. What are the primary challenges in achieving enantiomeric purity during synthesis?

- Methodology : Chiral resolution via chromatography (e.g., chiral HPLC) or asymmetric catalysis using chiral auxiliaries (e.g., (S)-BINOL) is critical. Racemization risks arise during acidic or basic conditions, necessitating pH-controlled reaction environments. Polarimetry and circular dichroism (CD) are used to confirm enantiomeric excess (ee) .

Advanced Research Questions

Q. How does deuteration at the methyl group impact metabolic stability and pharmacokinetics compared to the non-deuterated analog?

- Methodology : Isotopic substitution (D for H) reduces metabolic clearance via the kinetic isotope effect (KIE). Comparative studies involve in vitro microsomal assays (e.g., human liver microsomes) and in vivo PK profiling in rodent models. LC-MS/MS quantifies parent compound and metabolites, focusing on deuterium retention in major pathways (e.g., CYP450-mediated oxidation) .

Q. What computational approaches are effective in predicting receptor binding interactions for this compound?

- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations assess binding to serotonin-norepinephrine reuptake transporters (SERT/NET). Density functional theory (DFT) calculations evaluate electronic effects of the methyl-d3 group on binding energy. Comparative analysis with non-deuterated analogs identifies isotopic contributions to binding affinity .

Q. How can researchers resolve contradictions between in vitro activity and in vivo efficacy data?

- Methodology : Discrepancies may arise from bioavailability limitations or off-target effects. Strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.